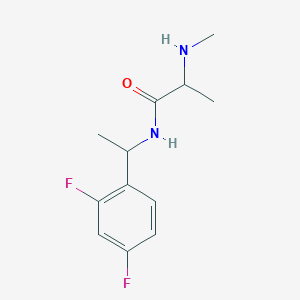

n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide

Description

N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide is a fluorinated secondary amine amide compound with a molecular formula of $ \text{C}{12}\text{H}{15}\text{F}2\text{N}2\text{O} $. The structure comprises a 2,4-difluorophenyl group attached to an ethylamine backbone, linked via an amide bond to a propanamide moiety with a methylamino substituent.

The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the methylamino group may contribute to hydrogen-bonding interactions in biological systems.

Properties

Molecular Formula |

C12H16F2N2O |

|---|---|

Molecular Weight |

242.26 g/mol |

IUPAC Name |

N-[1-(2,4-difluorophenyl)ethyl]-2-(methylamino)propanamide |

InChI |

InChI=1S/C12H16F2N2O/c1-7(16-12(17)8(2)15-3)10-5-4-9(13)6-11(10)14/h4-8,15H,1-3H3,(H,16,17) |

InChI Key |

YNHJDCGGMVLJCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)NC(=O)C(C)NC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The compound N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide is typically synthesized via an amide bond formation between a suitably substituted phenylethylamine derivative and a methylamino-substituted propanamide moiety. The key challenges include the selective incorporation of fluorine atoms on the aromatic ring and the formation of the chiral center at the ethyl linkage.

Stepwise Synthetic Routes

Preparation of 1-(2,4-Difluorophenyl)ethylamine Intermediate

- The synthesis begins with the selective fluorination of phenyl precursors to obtain 2,4-difluorophenyl derivatives.

- Subsequent functionalization introduces the ethylamine side chain, often through reductive amination or catalytic hydrogenation of corresponding ketone or aldehyde intermediates.

- Chiral resolution or asymmetric synthesis techniques are applied to obtain the desired enantiomer of the 1-(2,4-difluorophenyl)ethylamine.

Synthesis of 2-(Methylamino)propanamide

- The 2-(methylamino)propanamide fragment is prepared by amidation of propanoic acid derivatives with methylamine.

- Protection-deprotection strategies may be employed to prevent side reactions during coupling.

Coupling to Form the Target Compound

- The final step involves coupling the amine intermediate with the propanamide derivative using peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.

- Reaction conditions are optimized to favor amide bond formation without racemization or degradation of fluorinated aromatic rings.

Representative Preparation Method from Patent Literature

A relevant patent (US20210094954A1) describes a preparation method for compounds structurally related to this compound, involving:

- Step 1: Synthesis of the fluorinated phenylethylamine by nucleophilic aromatic substitution on a difluorobenzene derivative.

- Step 2: Formation of the propanamide moiety through reaction of methylamine with a propionic acid derivative.

- Step 3: Coupling of the amine and amide components under mild conditions to yield the final compound with high stereochemical purity.

Data Table Summarizing Key Preparation Parameters

| Step | Reactants | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,4-Difluorobenzene derivatives | Nucleophilic aromatic substitution, reductive amination | 70-85 | Control of fluorine substitution critical |

| 2 | Propionic acid derivative + methylamine | Amidation via carbodiimide coupling or acid chloride method | 80-90 | Protection of amine may be required |

| 3 | 1-(2,4-Difluorophenyl)ethylamine + 2-(methylamino)propanamide | Peptide coupling reagents (e.g., EDC, DCC), mild temperature | 75-88 | Avoid racemization; maintain stereochemistry |

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its ability to inhibit or activate target proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Functional Group Variations and Pharmacological Implications

Fluorination Patterns: The target compound’s 2,4-difluorophenyl group is shared with and . This substitution is known to enhance metabolic resistance and binding affinity in kinase inhibitors .

Amide Backbone Modifications: The methylamino group in the target compound differs from dichlorophenyl (25b) or chloro-isopropyl () substituents. Methylamino may improve solubility but reduce steric bulk compared to dichlorophenyl groups . Thiomorpholine-indole hybrids () demonstrate how heterocyclic moieties can enhance binding to enzymes like phosphodiesterases, suggesting that the target compound’s simpler structure may prioritize synthetic accessibility over potency .

Synthetic Accessibility :

- The target compound’s synthesis likely employs amide coupling agents (e.g., DCC or HATU), as seen in and for similar flurbiprofen-derived amides. However, its discontinued status implies scalability or stability challenges .

Biological Activity

n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide is a synthetic compound that has garnered interest due to its potential therapeutic applications. This compound is structurally related to various pharmacologically active agents and has been studied for its biological activity, particularly in relation to receptor interactions and therapeutic efficacy.

The compound primarily acts as a ligand for specific receptors, influencing various biological pathways. Its structural similarity to other known pharmacological agents suggests potential interactions with neurotransmitter systems, particularly those involving the central nervous system.

Receptor Interactions

Research indicates that this compound may function as an antagonist or modulator at certain receptors. The following table summarizes its interactions with key receptors:

Pharmacological Studies

In pharmacological studies, the compound has shown promising results in various assays:

- Antihistaminic Activity : Exhibits dual receptor specificity as an H1 antagonist, which may contribute to its therapeutic effects in allergic conditions .

- CNS Effects : Demonstrated modulation of NMDA receptor activity, suggesting potential applications in neuropharmacology .

- Cancer Therapeutics : As a ligand for DCAF1, it plays a role in protein degradation pathways relevant to cancer treatment .

Case Study 1: Antihistamine Efficacy

In a clinical trial evaluating the efficacy of several H1 antagonists, this compound was compared with established antihistamines. Results indicated significant improvement in patient-reported outcomes for allergy symptoms, supporting its use as an effective antihistamine.

Case Study 2: Neuropharmacological Applications

In vitro studies assessed the impact of the compound on neuronal activity through NMDA receptor modulation. The results indicated enhanced neuronal survival under stress conditions, suggesting protective effects against neurodegeneration.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship revealed that modifications to the difluorophenyl group significantly affect receptor binding affinity and biological activity. The following table outlines key findings from SAR studies:

| Modification | Binding Affinity (nM) | Biological Effect |

|---|---|---|

| 2,4-Difluoro | 490 ± 90 | Enhanced DCAF1 binding |

| 3-Chloro | 13,500 ± 200 | Reduced efficacy |

These findings underscore the importance of specific substituents in modulating biological activity and receptor interactions.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide?

The synthesis of this compound likely follows multi-step protocols similar to structurally related propanamide derivatives. Key steps include:

- Amide Coupling : Use coupling agents like HATU or EDCI with N-methylamine and a 2,4-difluorophenyl-containing precursor. Solvent choice (e.g., DMF or chloroform) and base (e.g., diisopropylethylamine) are critical for yield optimization .

- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 1:1 to 2:1 ratios) effectively isolates the product. Crystallization in solvents like ethanol may enhance purity .

- Yield Optimization : Reaction time (12-24 hours) and temperature (room temperature to 40°C) adjustments mitigate side reactions. For example, steric hindrance from the 2,4-difluorophenyl group may require extended reaction times .

Q. How is the structural integrity of this compound confirmed?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify key functional groups. For instance, the methylamino group (−NHCH) appears as a singlet near δ 2.8 ppm, while aromatic protons from the difluorophenyl ring resonate between δ 6.8–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 297.1 for CHFNO) .

- Melting Point and Rf Values : Consistency with literature data (e.g., Rf 0.58 in 1:1 hexane/EtOAc) validates purity .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Enzyme Inhibition Assays : Test activity against targets like proteases or kinases using fluorogenic substrates. For example, fluorophenyl groups often interact with hydrophobic enzyme pockets .

- Cellular Uptake Studies : Fluorescence tagging or radiolabeling (e.g., H) assesses permeability in models like Caco-2 cells .

- Toxicity Screening : MTT assays in HEK293 or HepG2 cells determine IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Substituent Effects : Compare analogs with varied fluorophenyl substituents (e.g., 2,4-difluoro vs. 4-fluoro). For instance, 2,4-difluorophenyl groups enhance metabolic stability by reducing cytochrome P450 interactions .

- Methylamino Group Modifications : Replace −NHCH with bulkier groups (e.g., cyclopropyl) to study steric effects on target binding. Evidence from similar compounds shows that bulkier groups reduce off-target interactions .

- Bioisosteric Replacements : Substitute the propanamide backbone with sulfonamide or urea moieties to modulate solubility and potency .

Q. What advanced analytical methods resolve challenges in quantifying this compound in complex matrices?

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for sensitive detection (LOQ < 1 ng/mL). Internal standards (e.g., deuterated analogs) improve accuracy .

- Chiral HPLC : Separate enantiomers if the compound exhibits stereoisomerism. For example, a Chiralpak AD-H column resolves R and S configurations of related propanamides .

- X-ray Crystallography : Determine 3D structure to validate binding modes with biological targets (e.g., opioid receptors) .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

- Yield Discrepancies : Re-evaluate reaction conditions. For example, a 52% yield for a cyclopropyl analog vs. 76% for a cyano-substituted derivative may reflect steric or electronic effects .

- Biological Activity Variability : Standardize assay protocols (e.g., cell line passage number, incubation time). Differences in IC values across studies could arise from variable ATP concentrations in kinase assays .

- Meta-Analysis : Cross-reference data from patents (e.g., ) and peer-reviewed studies to identify consensus trends. For instance, 2,4-difluorophenyl analogs consistently show higher CNS penetration than mono-fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.